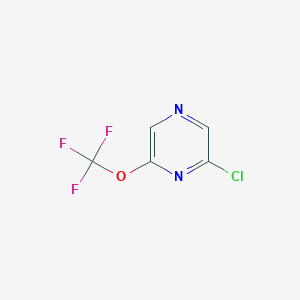

2-Chloro-6-(trifluoromethoxy)pyrazine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H2ClF3N2O |

|---|---|

Molecular Weight |

198.53 g/mol |

IUPAC Name |

2-chloro-6-(trifluoromethoxy)pyrazine |

InChI |

InChI=1S/C5H2ClF3N2O/c6-3-1-10-2-4(11-3)12-5(7,8)9/h1-2H |

InChI Key |

CZJMDBUXUPTBQG-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=C(C=N1)Cl)OC(F)(F)F |

Origin of Product |

United States |

Advanced Reactivity Profiles and Mechanistic Investigations of 2 Chloro 6 Trifluoromethoxy Pyrazine

Nucleophilic Aromatic Substitution (SNAr) Dynamics on the Pyrazine (B50134) Ring

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of heteroaromatic halides. The reactivity in these reactions is dictated by the electronic nature of the aromatic ring, the substituents it bears, and the nature of the leaving group.

Reactivity of the Chlorine Atom in 2-Chloro-6-(trifluoromethoxy)pyrazine

The chlorine atom in this compound is highly activated towards nucleophilic displacement. This heightened reactivity stems from two synergistic electronic effects. Firstly, the pyrazine ring itself is inherently electron-deficient due to the presence of two electronegative nitrogen atoms at the 1 and 4 positions. nih.govthermofishersci.in This electron deficiency lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the ring system, making it more susceptible to attack by nucleophiles. baranlab.org

Secondly, the potent electron-withdrawing nature of the substituents further depletes the electron density of the pyrazine ring, thereby increasing its electrophilicity. The chlorine atom itself contributes to this effect. This activation facilitates the initial attack of a nucleophile on the carbon atom bearing the chlorine, which is typically the rate-determining step in the SNAr mechanism. This leads to the formation of a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the delocalization of the negative charge onto the electron-withdrawing nitrogen atoms of the pyrazine ring. thermofishersci.in The subsequent expulsion of the chloride ion restores aromaticity and yields the substituted product. The high reactivity of chloro-heterocycles, such as chloropyrazines, makes them versatile building blocks in organic synthesis. thermofishersci.in

Influence of the Trifluoromethoxy Group on Pyrazine SNAr Reactivity

The trifluoromethoxy (-OCF₃) group exerts a powerful influence on the reactivity of the pyrazine ring in SNAr reactions. This influence is primarily due to its strong electron-withdrawing inductive effect (-I effect), which arises from the high electronegativity of the three fluorine atoms. vaia.comreddit.com This effect significantly acidifies the aromatic ring, making it more electrophilic and thus more reactive towards nucleophiles. researchgate.netnih.gov

Studies on substituted pyrazines have shown that the presence of an electron-withdrawing group (EWG) on the ring directs nucleophilic attack to specific positions. acs.orgresearchgate.net In the case of this compound, the -OCF₃ group at the 6-position strongly activates the chlorine at the 2-position for substitution. It achieves this by stabilizing the anionic Meisenheimer intermediate formed during the reaction. The negative charge in this intermediate is delocalized across the ring and is particularly stabilized by the electron-withdrawing nitrogen atoms and the trifluoromethoxy group. researchgate.net This stabilization lowers the activation energy of the reaction, leading to faster substitution rates compared to unsubstituted or electron-donating group-substituted chloropyrazines. nih.govchemrxiv.org The -OCF₃ group is generally stable under these conditions and does not typically act as a leaving group itself. nih.gov

Mechanistic Elucidation of Cross-Coupling Reactions Involving this compound

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and halogenated pyrazines are excellent substrates for these transformations. researchgate.net

Palladium-Mediated Reaction Pathways and Catalytic Cycles

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig aminations, are highly effective for the functionalization of this compound. nih.govdntb.gov.uasigmaaldrich.com These reactions generally proceed through a common catalytic cycle involving a Pd(0) active species.

The catalytic cycle typically initiates with the oxidative addition of the C-Cl bond of the pyrazine to a coordinatively unsaturated Pd(0) complex. libretexts.orgyoutube.comyoutube.com This step, often rate-determining, forms a square planar Pd(II) intermediate. baranlab.org The high reactivity of the C-Cl bond, activated by the electron-deficient pyrazine ring and the -OCF₃ group, facilitates this step.

Following oxidative addition, the mechanism proceeds via transmetalation . In this step, the organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling or a copper acetylide in Sonogashira coupling) is transferred to the palladium center, displacing the halide. youtube.comlibretexts.org

Finally, the cycle concludes with reductive elimination , where the two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired product and regenerating the catalytically active Pd(0) species. youtube.comyoutube.com The choice of ligands on the palladium catalyst is crucial for stabilizing the metal center and modulating its reactivity and selectivity throughout the cycle. sigmaaldrich.com

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions on a Related Chloropyrazine Scaffold

| Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product Type | Ref |

| Suzuki | Potassium ethenyl trifluoroborate | Pd(dppf)Cl₂ | Cs₂CO₃ | i-PrOH | 2-Ethenyl-5-(trifluoromethoxy)pyrazine | nih.gov |

| Sonogashira | (Trimethylsilyl)acetylene | Pd(PPh₃)₂Cl₂, CuI | Et₃N | THF | 2-((Trimethylsilyl)ethynyl)-5-(trifluoromethoxy)pyrazine | nih.gov |

| Buchwald-Hartwig | N-Methyl-tert-butylcarbamate | Pd₂(dba)₃, Xantphos | Cs₂CO₃ | Dioxane | N-tert-Butoxycarbonyl-N-methyl-5-(trifluoromethoxy)pyrazin-2-amine | nih.gov |

This table is based on reactions performed on the isomeric 2-chloro-5-(trifluoromethoxy)pyrazine (B3048726), which exhibits similar reactivity.

Iron-Catalyzed Reaction Pathways and Proposed Mechanisms

The use of iron as a catalyst for cross-coupling reactions has gained significant attention due to its low cost, abundance, and low toxicity. nih.gov While palladium catalysis is well-established, iron-catalyzed pathways offer a sustainable alternative. For a substrate like this compound, iron-catalyzed cross-coupling, particularly with Grignard reagents (Kumada-type coupling), is feasible.

The mechanism of iron-catalyzed cross-coupling is complex and can involve various oxidation states of iron, including Fe(0)/Fe(II) or even formal negative oxidation states. sciencesconf.org A plausible catalytic cycle begins with the reduction of an iron(II) or iron(III) precatalyst by the Grignard reagent to form a low-valent, highly reactive iron species. This species can then undergo oxidative addition with the C-Cl bond of the pyrazine. Subsequent transmetalation with another equivalent of the Grignard reagent, followed by reductive elimination, would yield the coupled product and regenerate the active iron catalyst. sciencesconf.org

Alternatively, mechanisms involving radical pathways have been proposed, especially in cross-electrophile couplings, where a Li cation-assisted single electron transfer (CASET) mechanism may be operative. nih.gov In some iron-catalyzed cross-dehydrogenative couplings (CDC), the iron catalyst can act both as a redox-active metal and a Lewis acid to facilitate different steps of the reaction. mdpi.com Given the variety of possible mechanisms, the specific pathway for this compound would depend heavily on the reaction conditions and the nature of the coupling partner.

Kinetic and Thermodynamic Factors Governing Coupling Efficiency and Selectivity

For SNAr reactions , the rate is highly dependent on the stability of the Meisenheimer intermediate. The electron-withdrawing trifluoromethoxy group significantly stabilizes this intermediate, lowering the activation energy (ΔG‡) for its formation and thus increasing the reaction rate. researchgate.netchemrxiv.org Computational models have demonstrated a strong correlation between SNAr reaction rates and molecular descriptors such as the LUMO energy of the electrophile and the molecular electrostatic potential (ESP) at the carbon atom undergoing substitution. chemrxiv.org A lower LUMO energy and a more positive ESP at the reaction center lead to a more favorable reaction. chemrxiv.orgwuxiapptec.com

Table 2: Key Factors Influencing Reactivity and Selectivity

| Factor | Influence on SNAr | Influence on Cross-Coupling |

| Substrate Electronics | Highly favored by electron-withdrawing groups (-OCF₃, ring N atoms) that stabilize the Meisenheimer complex. acs.orgchemrxiv.org | Favored by electron-deficient rings that accelerate the oxidative addition step. baranlab.org |

| LUMO Energy | Lower LUMO energy correlates with higher reactivity. chemrxiv.org | Lower LUMO energy of the C-X bond facilitates oxidative addition. baranlab.org |

| Leaving Group | Reactivity order is typically F > Cl > Br > I, as the C-X bond is not broken in the rate-determining step. chemrxiv.org | Reactivity order is typically I > Br > OTf > Cl, reflecting the C-X bond strength which is broken in the oxidative addition step. libretexts.org |

| Catalyst/Ligand | Not applicable (typically uncatalyzed). | Crucial for stabilizing the metal center, influencing rates of oxidative addition/reductive elimination, and preventing side reactions. nih.gov |

| Thermodynamics | The reaction is driven by the formation of a stable aromatic product and a salt byproduct. | The overall reaction is typically exothermic, driven by the formation of a stable C-C or C-heteroatom bond. |

Comparative Stability Analysis of Halogen and Trifluoromethoxy Moieties under Diverse Reaction Conditions

The pyrazine ring is inherently electron-deficient due to the presence of two nitrogen atoms. youtube.com This electronic characteristic makes halogenated pyrazines, such as this compound, highly susceptible to nucleophilic aromatic substitution and various cross-coupling reactions. youtube.comstackexchange.com The presence of both a chlorine atom and a trifluoromethoxy (-OCF₃) group on the pyrazine core invites a comparative analysis of their relative stability and reactivity.

The trifluoromethoxy group is often considered a "pseudo-halogen" due to its strong electron-withdrawing inductive effect. stackexchange.com Generally, the -OCF₃ group, when attached to aromatic or heteroaromatic systems, is known to be relatively inert, demonstrating high stability towards heat, as well as acidic and basic conditions. youtube.comstackexchange.com This stability is a key feature in its use in medicinal chemistry. researchgate.net

In contrast, the chlorine atom at the C2 position of the pyrazine ring is a versatile handle for synthetic modification. Research on the closely related isomer, 2-chloro-5-(trifluoromethoxypyrazine), reveals that the chlorine atom can be selectively displaced under various metal-catalyzed cross-coupling conditions while leaving the trifluoromethoxy group intact. stackexchange.com For instance, the chlorine is readily substituted in palladium-catalyzed reactions such as Buchwald-Hartwig amination, cyanation (using Zn(CN)₂), Suzuki coupling, and Sonogashira coupling, as well as in iron-catalyzed Kumada-Corriu coupling. youtube.comstackexchange.com

However, the stability of the trifluoromethoxy group is not absolute and is dependent on the specific reaction environment, particularly the nature of the nucleophile. While direct nucleophilic substitution of the chlorine by N-nucleophiles like diethylamine (B46881) requires harsh conditions that lead to decomposition, the palladium-catalyzed Buchwald-Hartwig reaction proceeds efficiently. stackexchange.com Notably, the -OCF₃ group shows vulnerability to certain soft nucleophiles. In the presence of thiophenolate anions, even in catalytic amounts, the trifluoromethoxy group can be cleaved. youtube.comstackexchange.com This suggests a competing reactivity pathway that is highly dependent on the nucleophile's properties.

The following table summarizes the comparative reactivity of the chloro and trifluoromethoxy groups in 2-halopyrazines bearing a trifluoromethoxy group, based on findings from related isomers.

| Reaction Condition / Reagents | Chloro Group Reactivity | Trifluoromethoxy Group Stability | Reference |

|---|---|---|---|

| Heating, General Acidic/Basic Conditions | Stable | High | youtube.comstackexchange.com |

| Buchwald-Hartwig Amination (Pd2dba3/DPEphos) | Displaced by N-nucleophile | Stable | stackexchange.com |

| Kumada-Corriu Coupling (Fe(acac)2) | Displaced by Grignard reagent | Stable | youtube.comstackexchange.com |

| Suzuki Coupling (Pd catalyst) | Displaced by boronic acid/trifluoroborate | Stable | youtube.comstackexchange.com |

| Sonogashira Coupling | Displaced by terminal alkyne | Stable | stackexchange.com |

| Palladium-Catalyzed Cyanation (Zn(CN)2, Pd2dba3/dppf) | Displaced by cyanide | Stable | youtube.comstackexchange.com |

| S-Nucleophiles (e.g., thiophenolate) | Reactive | Unstable / Prone to cleavage | youtube.comstackexchange.com |

Exploration of Tele-Substitution and Cine-Substitution Mechanisms in Pyrazine Derivatives

Beyond direct nucleophilic aromatic substitution (SNAr) at the carbon bearing the leaving group (ipso-substitution), electron-deficient heterocyclic systems like pyrazine can undergo more complex and less common substitution reactions, namely tele-substitution and cine-substitution.

Tele-Substitution

Tele-substitution is an unusual reaction where an incoming nucleophile displaces a leaving group from a position distant from the carbon atom to which the leaving group is attached. nih.gov This phenomenon has been observed in various aza-aromatic systems, including pyrazine derivatives. nih.gov The mechanism is distinct from the standard SNAr pathway. A plausible mechanism for tele-substitution on a pyrazine ring involves the initial attack of the nucleophile at an electron-deficient carbon of the ring that does not bear the leaving group. nih.govwikipedia.org For a chloropyrazine, this could be a vinylogous position. This addition is followed by a rearrangement of electrons through the ring system, culminating in the expulsion of the chloride ion from its original position. nih.gov

Studies on related triazolopyrazine systems have identified several conditions that favor the tele-substitution pathway over the traditional ipso-substitution:

Nature of the Nucleophile: Softer nucleophiles tend to promote tele-substitution. wikipedia.orgthieme-connect.de

Solvent Polarity: Less polar solvents can favor this pathway. wikipedia.orgthieme-connect.de

Leaving Group: The reaction is influenced by the halogen, with the propensity for tele-substitution following the order I > Br > Cl. wikipedia.org

Stoichiometry: Using increased equivalents of the nucleophile or decreased equivalents of a base can also favor the tele-product. thieme-connect.de

Cine-Substitution

Cine-substitution occurs when the incoming nucleophile attaches to a carbon atom adjacent to the one that bore the leaving group. This mechanism is distinct from both ipso- and tele-substitution and often proceeds through a highly reactive, charge-neutral intermediate known as a hetaryne (or dehydroheteroarene).

In the context of a chloropyrazine, the reaction is typically initiated by a very strong base (e.g., sodium amide) which deprotonates a ring carbon adjacent to the one bearing the chlorine atom. youtube.comyoutube.com Subsequent elimination of the chloride ion generates a transient "pyrazyne" intermediate containing a formal triple bond within the aromatic ring. masterorganicchemistry.com This strained intermediate is highly electrophilic and is rapidly attacked by a nucleophile. Because the attack can occur at either end of the formal triple bond, a mixture of products can be formed, including the cine-substituted product. masterorganicchemistry.com

While direct displacement (SNAr) is common for pyrazines with good leaving groups, cine-substitution represents an alternative pathway under strongly basic conditions, leading to substitution at a position that was not directly activated by the leaving group. thieme-connect.de Another potential pathway that can result in substitution at an unexpected position is the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism, which involves the nucleophile adding to the ring, causing the ring to open, and then re-closing in a different manner. wikipedia.org

Computational and Theoretical Studies on 2 Chloro 6 Trifluoromethoxy Pyrazine

Quantum Chemical Modeling of Molecular Structure and Electronic Properties

Quantum chemical modeling serves as the foundation for understanding the geometry and electronic nature of a molecule. These calculations solve approximations of the Schrödinger equation to determine the energetic and electronic properties of the system.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. For 2-Chloro-6-(trifluoromethoxy)pyrazine, a DFT approach, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to perform a full geometry optimization. This process determines the lowest energy arrangement of the atoms, providing precise theoretical values for bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, a vibrational frequency analysis is typically performed. This calculation predicts the infrared (IR) and Raman spectra of the molecule. The absence of imaginary frequencies in the calculated vibrational spectrum confirms that the optimized structure corresponds to a true energy minimum. These theoretical spectra are invaluable for interpreting experimental spectroscopic data.

Table 1: Predicted Geometrical Parameters for a Pyrazine (B50134) Derivative (Illustrative) (Note: This table is illustrative of typical DFT output. Specific data for this compound is not available.)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-Cl | 1.74 Å |

| Bond Length | C-O | 1.36 Å |

| Bond Length | O-CF3 | 1.42 Å |

| Bond Angle | Cl-C-N | 121.5° |

| Bond Angle | C-O-C | 118.0° |

| Dihedral Angle | N-C-C-N | 0.0° |

Ab initio methods, such as Hartree-Fock (HF), are another class of quantum chemical calculations that determine electronic structure from first principles, without reliance on experimental data. While computationally more demanding and sometimes less accurate than DFT for certain properties due to the lack of electron correlation, HF methods provide a fundamental understanding of the electronic wave function and orbital energies. For this compound, an HF calculation would yield information about the molecule's total energy, dipole moment, and the energies of its individual molecular orbitals.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key conceptual tool in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals provide insight into how a molecule will interact with other chemical species.

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. For this compound, the spatial distribution of the HOMO and LUMO would be visualized to identify the regions of high electron density and electron deficiency.

The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy relates to its electron affinity. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A small HOMO-LUMO gap generally implies high chemical reactivity and polarizability. For substituted pyrazines, the nature and position of substituents significantly influence the HOMO and LUMO energies and their distribution across the molecule.

Table 2: Frontier Molecular Orbital Energies (Illustrative for a Halogenated Pyrazine) (Note: This table illustrates typical FMO data. Specific values for this compound are not available.)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -7.5 eV |

| LUMO | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | 6.3 eV |

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, hybridization, and intramolecular charge transfer (ICT) interactions within a molecule. It transforms the complex molecular orbitals into a more intuitive picture of localized bonds and lone pairs. For this compound, NBO analysis would quantify the delocalization of electron density from occupied Lewis-type orbitals (bonds or lone pairs) to unoccupied non-Lewis-type orbitals (antibonding or Rydberg orbitals).

The stabilization energy (E(2)) associated with these delocalizations, particularly from lone pairs on nitrogen or oxygen to antibonding orbitals of the pyrazine ring, provides a measure of the strength of hyperconjugative and resonance effects. This analysis helps in understanding the stability conferred by substituent groups and the nature of intramolecular bonding.

Prediction of Reaction Sites and Pathways

Computational methods are instrumental in predicting the most likely sites for chemical reactions. For this compound, several computational tools can be used to predict its reactivity.

The distribution of the LUMO can indicate the most probable sites for nucleophilic attack. For chlorodiazines, it is crucial to analyze both the LUMO and LUMO+1, as the reactive site may be better represented by the orbital with a significant lobe on the carbon atom bonded to the leaving group (the chlorine atom). Conversely, the distribution of the HOMO points to the likely sites for electrophilic attack.

Furthermore, mapping the Molecular Electrostatic Potential (MEP) onto the electron density surface provides a visual guide to the charge distribution. Negative potential regions (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while positive potential regions (blue) are electron-poor and prone to nucleophilic attack. This allows for a detailed prediction of how the molecule will interact with electrophiles and nucleophiles, guiding synthetic efforts.

In-depth Computational Analysis of this compound Remains a Niche Area of Research

Computational chemistry is a powerful tool for predicting the physical and chemical properties of molecules, offering insights into their reactivity, stability, and potential applications. Methodologies like Density Functional Theory (DFT) are commonly employed to perform these analyses. For instance, a study on the related compound, 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide, utilized DFT calculations to investigate its reactive properties through MEP analysis, providing a framework for how such an investigation could be approached for this compound. chemrxiv.org

The requested specific analyses would provide valuable information:

Molecular Electrostatic Potential (MEP) Surface Analysis: This analysis would identify the electron-rich and electron-poor regions of the this compound molecule, crucial for predicting its interaction with other molecules and its susceptibility to electrophilic and nucleophilic attack.

Global and Local Quantum Chemical Reactivity Descriptors: The calculation of descriptors such as chemical hardness, softness, electronegativity, and Fukui functions would offer a quantitative measure of the molecule's reactivity and help in identifying the most reactive sites within the molecule.

Solvation Effects: Understanding how different solvents influence the electronic structure and chemical reactivity of this compound is essential for predicting its behavior in various chemical environments and for designing synthetic routes.

While general information on pyrazines and computational studies on similar halogenated and substituted pyrazines exists, the specific data and detailed research findings for this compound are absent from the current body of scientific literature. Further research and dedicated computational studies are necessary to elucidate the specific properties and behaviors of this compound.

Strategic Applications of 2 Chloro 6 Trifluoromethoxy Pyrazine As a Versatile Synthetic Building Block

Utility in the Construction of Complex Organic Architectures

The structure of 2-chloro-6-(trifluoromethoxy)pyrazine offers multiple reaction sites, making it an ideal platform for scaffold engineering. The presence of a displaceable chlorine atom and reactive C-H bonds on the pyrazine (B50134) ring allows for selective and sequential modifications, enabling the construction of intricate molecular frameworks.

Scaffold Engineering in Multicomponent Reactions

This compound is an exceptional substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental tools for building molecular complexity. mdpi.comnih.gov Research on the 5-substituted isomer has demonstrated its successful participation in a range of coupling reactions, highlighting its versatility. These reactions allow for the precise introduction of diverse functional groups, effectively acting as a linchpin in multicomponent assembly strategies.

Key demonstrated transformations for the related 2-chloro-5-(trifluoromethoxy)pyrazine (B3048726) include:

Suzuki Coupling: Reaction with arylboronic acids to form C-C bonds, attaching various aryl groups to the pyrazine core. mdpi.com

Sonogashira Coupling: Coupling with terminal alkynes, providing a pathway to pyrazine-alkyne conjugates, which are valuable in materials science and medicinal chemistry. mdpi.comnih.gov

Buchwald-Hartwig Amination: Formation of C-N bonds by reacting with amines, a critical step in the synthesis of many pharmaceutically active compounds. mdpi.comnih.gov

Kumada-Corriu Coupling: C-C bond formation using Grignard reagents, allowing for the introduction of alkyl or aryl moieties. mdpi.comnih.gov

These reactions underscore the compound's ability to serve as a central scaffold, from which complex molecular architectures can be systematically built. The stability of the trifluoromethoxy group under these varied reaction conditions further enhances its utility as a reliable building block. mdpi.comnih.gov

Table 1: Cross-Coupling Reactions Utilizing 2-Chloro-5-(trifluoromethoxy)pyrazine

| Reaction Type | Coupling Partner | Bond Formed | Catalyst System (Typical) |

|---|---|---|---|

| Suzuki Coupling | Phenylboronic acid | C(sp²)–C(sp²) | Pd(PPh₃)₄ / K₂CO₃ |

| Sonogashira Coupling | Terminal alkynes | C(sp²)–C(sp) | Pd(PPh₃)₂Cl₂ / CuI |

| Buchwald-Hartwig Amination | Amines | C(sp²)–N | Pd₂(dba)₃ / Xantphos |

| Kumada-Corriu Coupling | Grignard reagents | C(sp²)–C(sp³) | Fe(acac)₂ |

Data derived from studies on the 2-chloro-5-(trifluoromethoxy)pyrazine isomer. mdpi.comnih.gov

Precursor for Advanced Heterocyclic Ring Systems

The functional handles on this compound facilitate its conversion into more complex heterocyclic systems. The pyrazine core can be elaborated upon or used as a foundation for constructing fused-ring structures, which are common motifs in bioactive molecules and functional materials.

For instance, the displacement of the chlorine atom by a nucleophile containing a second reactive site can initiate a cyclization cascade to form bicyclic or polycyclic systems. Amination via the Buchwald-Hartwig reaction can install an amino group, which can then participate in subsequent reactions to build fused heterocycles like imidazopyrazines or triazolopyrazines. mdpi.com The synthesis of 1,2,3-triazolo[1,5-a]pyrazines, for example, can proceed from appropriately substituted pyrazine precursors. mdpi.com The ability to introduce various substituents through cross-coupling provides access to a wide array of precursors for these advanced ring systems.

Role in the Synthesis of Specialty Chemicals and Functional Materials

The unique properties imparted by the trifluoromethoxy group make this pyrazine derivative a valuable intermediate for specialty chemicals and functional materials. The -OCF3 group is one of the most hydrophobic substituents used in organic chemistry and possesses strong electron-withdrawing characteristics. mdpi.comnih.gov

Furthermore, the trifluoromethoxy group is exceptionally stable. It is relatively inert to heating and resistant to both acidic and basic conditions, a stability that surpasses many other fluorine-containing groups like -CF3 or -OCHF2. mdpi.com This robustness is transferred to the final products, making them suitable for applications requiring high durability, such as specialty polymers, liquid crystals, and advanced coatings. The combination of the stable, electron-deficient pyrazine ring and the inert, lipophilic -OCF3 group can be exploited to fine-tune the electronic and physical properties of organic materials.

Intermediacy in the Development of Bioactive Molecules

The pyrazine scaffold is a well-established pharmacophore found in numerous therapeutic agents. The introduction of a trifluoromethoxy group is a modern strategy in drug design to enhance a molecule's metabolic stability, membrane permeability, and binding affinity.

Design and Synthesis of Pharmaceutical Intermediates

The trifluoromethoxy group is often considered a "privileged substituent" or a "pseudo-halogen" in medicinal chemistry. mdpi.comnih.gov Its high lipophilicity (π(OCF3) = +1.04) can significantly improve a drug candidate's ability to cross biological membranes. mdpi.comnih.gov this compound serves as an excellent building block for introducing this valuable moiety into potential pharmaceuticals.

Its utility in cross-coupling reactions allows for its incorporation into a wide range of molecular scaffolds. For example, similar pyrazine derivatives have been identified as key intermediates in the synthesis of novel antiviral agents, including those with activity against influenza viruses. google.com The ability to readily form C-C and C-N bonds makes this building block highly valuable for generating libraries of compounds for high-throughput screening in drug discovery programs.

Contribution to Agrochemical Compound Development

In the field of agrochemicals, fluorine-containing compounds are of paramount importance for developing new herbicides, fungicides, and insecticides with improved efficacy and environmental profiles. The trifluoromethyl (-CF3) group is a common feature in many successful agrochemicals. The trifluoromethoxy (-OCF3) group offers a distinct, yet related, set of electronic and lipophilic properties that can lead to novel modes of action or improved bioavailability in pest species. mdpi.comnih.gov

By using this compound as a starting material, chemists can synthesize novel agrochemical candidates. The pyrazine ring itself is a known component of some agricultural products. The synthetic versatility of this building block allows for the exploration of a wide chemical space, facilitating the optimization of biological activity against target pests while potentially minimizing off-target effects.

Diverse Derivatization Strategies for Functional Group Introduction

The inherent reactivity of the this compound scaffold, characterized by an electron-deficient pyrazine ring, renders it an exceptional substrate for a variety of chemical transformations. The chlorine atom at the 2-position serves as a versatile leaving group, readily participating in nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions. This reactivity allows for the strategic introduction of a wide array of functional groups, enabling the synthesis of a diverse library of pyrazine derivatives with tailored electronic and steric properties. The trifluoromethoxy group, with its strong electron-withdrawing nature and metabolic stability, further influences the reactivity of the pyrazine core and imparts unique characteristics to the resulting molecules.

Key derivatization strategies for this compound predominantly involve the displacement of the chloro substituent. These methods include, but are not limited to, palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Kumada-Corriu couplings, as well as Buchwald-Hartwig aminations. These reactions facilitate the formation of carbon-carbon and carbon-nitrogen bonds, respectively, providing access to a broad spectrum of substituted pyrazines.

The following sections will detail the application of these powerful synthetic methods in the functionalization of the this compound core. The discussion will be supported by illustrative reaction schemes and data tables summarizing the scope and utility of each derivatization strategy. While direct literature examples for this compound can be limited, the reactivity patterns are well-established for the closely related isomer, 2-chloro-5-(trifluoromethoxy)pyrazine, and are expected to be directly applicable.

Nucleophilic Aromatic Substitution

The electron-deficient nature of the pyrazine ring facilitates nucleophilic aromatic substitution (SNAr) reactions, where the chlorine atom is displaced by a variety of nucleophiles. This method is particularly effective for introducing oxygen, sulfur, and nitrogen-based functionalities. For instance, reaction with alkoxides or phenoxides can yield the corresponding ether derivatives, while thiols and amines can be used to introduce thioether and amino groups, respectively. The reaction conditions for SNAr typically involve heating the pyrazine substrate with the desired nucleophile in a suitable solvent, often in the presence of a base to facilitate the reaction.

| Reactant | Nucleophile | Product | Conditions | Reference |

| This compound | Sodium Methoxide | 2-Methoxy-6-(trifluoromethoxy)pyrazine | CH3ONa, CH3OH, reflux | Analogous reaction |

| This compound | Aniline | N-Phenyl-6-(trifluoromethoxy)pyrazin-2-amine | Base, Solvent, Heat | Analogous reaction |

| This compound | Sodium Thiophenolate | 2-(Phenylthio)-6-(trifluoromethoxy)pyrazine | NaSPh, DMF, Heat | Analogous reaction |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis and are exceptionally well-suited for the derivatization of this compound. These reactions offer a highly efficient and selective means of forming new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.

The Suzuki-Miyaura coupling reaction is a powerful method for the formation of C-C bonds by reacting the chloropyrazine with a boronic acid or its ester in the presence of a palladium catalyst and a base. This reaction is widely used to introduce aryl, heteroaryl, and vinyl substituents. The choice of catalyst, ligand, and base is crucial for achieving high yields and can be tailored to the specific substrates being coupled.

| Reactant | Boronic Acid/Ester | Product | Catalyst/Ligand | Base | Reference |

| This compound | Phenylboronic acid | 2-Phenyl-6-(trifluoromethoxy)pyrazine | Pd(PPh3)4 | Na2CO3 | Analogous reaction |

| This compound | Thiophene-2-boronic acid | 2-(Thiophen-2-yl)-6-(trifluoromethoxy)pyrazine | PdCl2(dppf) | K3PO4 | Analogous reaction |

| This compound | Vinylboronic acid pinacol (B44631) ester | 2-Vinyl-6-(trifluoromethoxy)pyrazine | Pd(OAc)2 / SPhos | Cs2CO3 | Analogous reaction |

The Sonogashira coupling enables the introduction of alkyne moieties through the reaction of this compound with a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. The resulting alkynylpyrazines are valuable intermediates that can undergo further transformations.

| Reactant | Alkyne | Product | Catalyst System | Base | Reference |

| This compound | Phenylacetylene | 2-(Phenylethynyl)-6-(trifluoromethoxy)pyrazine | PdCl2(PPh3)2 / CuI | Et3N | Analogous reaction |

| This compound | Trimethylsilylacetylene | 2-((Trimethylsilyl)ethynyl)-6-(trifluoromethoxy)pyrazine | Pd(PPh3)4 / CuI | i-Pr2NH | Analogous reaction |

| This compound | Propargyl alcohol | 3-(6-(Trifluoromethoxy)pyrazin-2-yl)prop-2-yn-1-ol | PdCl2(dppf) / CuI | Piperidine | Analogous reaction |

For the synthesis of N-arylated and N-alkylated pyrazine derivatives, the Buchwald-Hartwig amination is the method of choice. This palladium-catalyzed reaction couples this compound with a wide range of primary and secondary amines. The selection of the appropriate phosphine (B1218219) ligand is critical for the success of this transformation and depends on the nature of the amine coupling partner.

| Reactant | Amine | Product | Catalyst/Ligand | Base | Reference |

| This compound | Morpholine | 4-(6-(Trifluoromethoxy)pyrazin-2-yl)morpholine | Pd2(dba)3 / BINAP | NaOt-Bu | Analogous reaction |

| This compound | Benzylamine | N-Benzyl-6-(trifluoromethoxy)pyrazin-2-amine | Pd(OAc)2 / Xantphos | Cs2CO3 | Analogous reaction |

| This compound | Pyrrolidine | 2-(Pyrrolidin-1-yl)-6-(trifluoromethoxy)pyrazine | PdCl2(dppf) | K2CO3 | Analogous reaction |

Other Derivatization Reactions

Beyond the aforementioned methods, the this compound scaffold can undergo other useful transformations. For example, Kumada-Corriu coupling, which utilizes a Grignard reagent and an iron or palladium catalyst, can be employed for the introduction of alkyl or aryl groups. Additionally, cyanation reactions, often mediated by zinc cyanide and a palladium catalyst, can be used to install a nitrile group, which is a versatile handle for further synthetic manipulations.

| Reactant | Reagent | Product | Catalyst | Reference |

| This compound | Methylmagnesium bromide | 2-Methyl-6-(trifluoromethoxy)pyrazine | Fe(acac)3 | Analogous reaction |

| This compound | Zinc cyanide | 6-(Trifluoromethoxy)pyrazine-2-carbonitrile | Pd(PPh3)4 | Analogous reaction |

Perspectives and Future Directions in 2 Chloro 6 Trifluoromethoxy Pyrazine Research

Development of Greener and More Sustainable Synthetic Methodologies for Pyrazine (B50134) Derivatization

The synthesis of pyrazine derivatives is increasingly guided by the principles of green chemistry, aiming for methods that are not only efficient but also environmentally benign. researchgate.netnih.gov Future research will likely focus on several key areas to enhance the sustainability of pyrazine derivatization.

One promising direction is the use of biocompatible conditions and renewable resources. mecp2024.com For instance, the synthesis of alkylpyrazines, which are valuable in the food industry for their flavor profiles, is being explored through concurrent cascade procedures under environmentally friendly conditions. mecp2024.comelsevierpure.com This approach seeks to replace traditional, often harsh, chemical methods with more sustainable alternatives. elsevierpure.com

The development of metal-free catalytic systems is another significant trend. nih.gov These systems, which may utilize elements like iodine or rely on aerobic oxidation, offer an alternative to heavy metal catalysts, reducing environmental impact. nih.gov Additionally, the use of green solvents, recyclable catalysts, and alternative energy sources like microwave and ultrasonic irradiation are being investigated to create more eco-friendly synthetic pathways for heterocyclic compounds, including pyrazines. researchgate.netnih.govimpactfactor.org

Mechanochemical methods, such as ball milling, are also gaining attention for the synthesis of nitrogen-containing heterocycles. rsc.org This solvent-free approach can lead to high yields and reproducibility, offering a greener alternative to conventional solution-based reactions. rsc.org

Exploration of Novel Catalytic Systems for Enhanced Functionalization of Halogenated Pyrazines

The functionalization of halogenated pyrazines is a cornerstone of pyrazine chemistry, and the development of novel catalytic systems is crucial for expanding the synthetic toolbox. rsc.orgnih.gov Transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions, have been instrumental in creating C-C and C-heteroatom bonds on the pyrazine core. rsc.orgnih.govresearchgate.net

Future research is expected to focus on the development of more efficient and selective catalysts. For example, palladium-based catalysts have been widely used, but there is a continuous effort to find improved systems that offer better yields and substrate scope. rsc.orgresearchgate.net The choice of ligands, such as phosphines, plays a critical role in the efficacy of these catalytic systems. rsc.org

Iron-catalyzed coupling reactions, like the Kumada-Corriu coupling, have shown promise for the synthesis of alkylpyrazines from chloropyrazine precursors. mdpi.com The exploration of other earth-abundant and less toxic metal catalysts is a key area of future research.

Furthermore, the development of heterogeneous catalysts, such as nickel single atoms supported on carbon nitride, presents a sustainable approach to C(sp2)-C(sp3) bond formation. acs.org These catalysts can be easily recovered and reused, aligning with the principles of green chemistry.

The table below summarizes some of the key catalytic reactions used for the functionalization of halogenated pyrazines.

| Reaction Name | Catalyst/Reagents | Type of Bond Formed | Ref. |

| Suzuki Coupling | Palladium catalyst, boronic acids | C-C | rsc.orgmdpi.com |

| Sonogashira Coupling | Palladium/Copper catalyst, terminal alkynes | C-C (alkynyl) | mdpi.com |

| Heck Coupling | Palladium catalyst, alkenes | C-C (vinyl) | rsc.org |

| Stille Coupling | Palladium catalyst, organostannanes | C-C | rsc.org |

| Buchwald-Hartwig Amination | Palladium catalyst, amines | C-N | mdpi.com |

| Kumada-Corriu Coupling | Iron or Palladium catalyst, Grignard reagents | C-C (alkyl) | mdpi.com |

| Cyanation | Palladium catalyst, zinc cyanide | C-CN | mdpi.com |

In-depth Mechanistic Investigations of Unconventional Reactivity in Trifluoromethoxypyrazine Systems

The trifluoromethoxy (OCF3) group imparts unique electronic properties to the pyrazine ring, leading to interesting and sometimes unconventional reactivity. mdpi.com This substituent is strongly electron-withdrawing by induction and weakly electron-donating by resonance, a combination that has earned it the moniker of a "pseudo-halogen". mdpi.com

The stability of the trifluoromethoxy group on the pyrazine ring is a key area of investigation. It is generally considered to be quite stable under a variety of reaction conditions, including heating and acidic or basic environments. mdpi.com However, its stability can be influenced by the presence and position of other substituents. For instance, in some systems, the trifluoromethoxy group can be displaced by nucleophiles. mdpi.com

Future research will likely focus on detailed mechanistic studies to better understand the factors that govern the reactivity of trifluoromethoxypyrazines. This includes computational studies, such as Density Functional Theory (DFT), to model reaction pathways and predict reactivity. acs.org Understanding the interplay between the trifluoromethoxy group and the pyrazine core is essential for designing new synthetic strategies and predicting the outcomes of reactions.

The reactivity of 2-chloro-6-(trifluoromethoxy)pyrazine in various coupling reactions has been explored, demonstrating the synthetic utility of this building block. mdpi.comnih.gov The chlorine atom is typically the more reactive site for substitution and coupling reactions, while the trifluoromethoxy group often remains intact. mdpi.com However, the specific reaction conditions, including the choice of catalyst and ligands, can influence the selectivity of these transformations.

Expansion of Applications in Emerging Interdisciplinary Fields

The unique properties conferred by the trifluoromethoxy group make this compound and its derivatives attractive candidates for a range of applications in interdisciplinary fields. Pyrazine-containing compounds are already known to have diverse applications in pharmaceuticals, agrochemicals, and materials science. mdpi.comtandfonline.com

In medicinal chemistry, the pyrazine scaffold is a common feature in biologically active molecules with anticancer, antiviral, and anti-inflammatory properties, among others. nih.govmdpi.com The trifluoromethoxy group is often incorporated into drug candidates to improve their metabolic stability, lipophilicity, and bioavailability. Therefore, derivatives of this compound are promising building blocks for the synthesis of new therapeutic agents.

In materials science, pyrazine derivatives are being investigated for their potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and solar cells. mdpi.com The electron-deficient nature of the pyrazine ring, combined with the electronic effects of the trifluoromethoxy group, can be exploited to tune the photophysical and electronic properties of these materials. For example, pyrazine derivatives have been used to create luminescent materials and n-type polymeric semiconductors. rsc.orgmdpi.com

The development of pyrazine-based ladder polymers is another area of active research. acs.org These polymers, which feature a rigid and planar backbone, can exhibit extended π-conjugation, leading to interesting electronic and optical properties. The functionalization of these polymers with groups like trifluoromethoxy could further enhance their performance in electronic devices. acs.org

Q & A

Q. What are the common synthetic routes for 2-Chloro-6-(trifluoromethoxy)pyrazine?

The synthesis of this compound typically leverages the electron-deficient nature of the pyrazine ring, which facilitates nucleophilic substitution or cross-coupling reactions. For example:

- Nucleophilic substitution : The chlorine atom at the 2-position can be replaced by trifluoromethoxy groups under controlled conditions using catalysts like palladium or copper. This method prioritizes regioselectivity due to the electron-withdrawing effects of adjacent substituents .

- Coupling agents : Reactions may employ coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to stabilize intermediates, as seen in analogous pyrazine syntheses .

- Purification : Post-synthesis purification often involves recrystallization or chromatography to achieve ≥95% purity, verified by HPLC .

Q. How can the purity and structure of this compound be characterized?

- Spectroscopic methods :

- NMR : ¹H and ¹³C NMR identify substituent positions and confirm regiochemistry.

- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.

- Chromatography : HPLC ensures purity, while GC-MS detects volatile byproducts .

- Thermal analysis : Melting point determination (e.g., 178°C for structurally similar compounds) confirms crystalline stability .

Advanced Research Questions

Q. How do computational models explain the electronic properties of this compound?

The pyrazine core’s electron-deficient nature arises from two nitrogen atoms in the aromatic ring, which lower electron density and enhance reactivity. Computational studies using multiconfiguration time-dependent Hartree (MCTDH) methods for pyrazine derivatives reveal:

- Strong coupling between S₁ and S₂ electronic states, influencing photophysical behavior .

- Substituent effects: The trifluoromethoxy group at the 6-position introduces steric and electronic perturbations, altering charge distribution and reaction pathways .

These models guide predictions of UV-Vis absorption spectra and reaction kinetics.

Q. What are the challenges in regioselective functionalization of this compound?

Regioselectivity is influenced by:

- Substituent positioning : The chlorine atom at the 2-position directs electrophilic attacks to the 5-position, but steric hindrance from the bulky trifluoromethoxy group at the 6-position complicates further modifications .

- Cross-coupling limitations : Suzuki or Buchwald-Hartwig reactions require precise control of catalyst systems (e.g., Pd(PPh₃)₄) to avoid side products .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may destabilize intermediates .

Q. What biological activities have been observed in pyrazine derivatives, and how do they relate to structural features?

Pyrazine derivatives exhibit diverse bioactivities:

- Growth inhibition : Pyrazine itself inhibits angiogenesis and DNA synthesis in chick chorioallantoic membranes (CAMs) at picomolar doses, suggesting potential for anti-cancer applications .

- CNS modulation : Analogous compounds (e.g., 2-chloro-6-(2-ethyl-1H-imidazol-1-yl)pyrazine) act as allosteric modulators of GPCRs, influencing neurological pathways .

- Structure-activity relationships : The trifluoromethoxy group enhances metabolic stability and membrane permeability, while the chlorine atom contributes to target binding specificity .

Data Contradictions and Resolutions

- Substituent equivalence in pyrazine derivatives : describes 2-Chloro-5-trifluoromethoxypyrazine as having "equivalent positions" for substituents, but this does not directly apply to the 2- and 6-positions in the target compound. The 6-position’s steric bulk may reduce reactivity compared to the 5-position, necessitating tailored synthetic strategies .

- Biological activity extrapolation : While pyrazine derivatives broadly inhibit growth, the trifluoromethoxy group’s unique electronic effects may alter toxicity profiles, requiring in vivo validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.